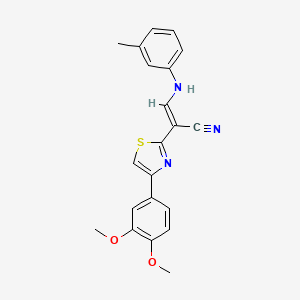

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Description

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and an m-tolylamino (meta-methyl-substituted anilino) group at the 3-position of the acrylonitrile backbone. The (E)-configuration of the acrylonitrile double bond is critical for its electronic and steric properties, influencing its reactivity and interactions with biological targets . Thiazole-containing acrylonitriles are known for their diverse applications, including sensing, optoelectronics, and medicinal chemistry, due to their conjugated π-system and electron-withdrawing nitrile group .

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-5-4-6-17(9-14)23-12-16(11-22)21-24-18(13-27-21)15-7-8-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCPIPQMKRTDKP-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C21H19N3O2S

- Molecular Weight : 377.46 g/mol

- IUPAC Name : (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The thiazole ring and the methoxyphenyl group are particularly significant in mediating its effects on cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 8.0 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have demonstrated effectiveness against a range of bacterial and fungal pathogens. This activity is believed to result from the disruption of microbial cell membranes and interference with nucleic acid synthesis.

Case Studies

-

Cytotoxic Effects on Breast Cancer Cells :

In a study evaluating the anticancer potential of thiazole derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of various thiazole derivatives, including this compound. It showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, a comparative analysis with structurally analogous compounds is presented below. Key structural variations include substituents on the thiazole ring, acrylonitrile backbone modifications, and functional groups influencing bioactivity or photophysical behavior.

Structural and Functional Group Comparisons

Key Findings from Comparative Analysis

Bioactivity: The m-tolylamino group in the target compound distinguishes it from analogs like TP1 (thiophene-diphenylamino) or cyclopentanone derivatives (e.g., 3e). Benzothiazole derivatives with dimethylamino acrylonitrile moieties exhibit antiviral activity, implying that the thiazole-acrylonitrile scaffold is critical for targeting viral proteins .

TP1’s turn-on fluorescence for cyanide sensing is attributed to its extended conjugation via the thiophene-diphenylamino group, a feature absent in the target compound .

Solubility and Crystallinity: Methoxy groups in the target compound improve solubility in polar solvents (e.g., DMF, ethanol) compared to nonpolar chlorophenyl analogs, as seen in crystallography studies of similar thiazole derivatives .

Antiviral activity in benzothiazole derivatives depends on substituents like sulfonamide or triazole groups, which are absent in the target compound, indicating divergent biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.